molecular formula C18H14N2O2S B2729630 5-oxo-2-(1H-pyrrol-1-yl)-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 477854-13-0

5-oxo-2-(1H-pyrrol-1-yl)-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B2729630
CAS RN: 477854-13-0
M. Wt: 322.38
InChI Key: ZNEDOLFTTWNNPD-UHFFFAOYSA-N
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Description

“5-oxo-2-(1H-pyrrol-1-yl)-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a chemical compound with the molecular formula C18H14N2O2S . It has a molecular weight of 322.38 .


Physical And Chemical Properties Analysis

The density of this compound is predicted to be 1.37±0.1 g/cm3, and its boiling point is predicted to be 452.0±45.0 °C .

Scientific Research Applications

Antifibrotic Activity

A study by Ismail & Noaman (2005) discusses the synthesis of novel pirfenidone analogs, including derivatives related to the specified compound. These derivatives exhibit potent antifibrotic activity without harmful side effects on liver and kidney functions.

Electrocatalytic Multicomponent Assembling

Research by Vafajoo et al. (2014) outlines a method for obtaining 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This process involves electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile under mild conditions.

Antimicrobial Activity

A study by Banothu & Bavanthula (2012) focuses on the synthesis of chromeno pyrimidinone derivatives using a Bronsted acidic ionic liquid catalyst. The derivatives, including compounds structurally similar to the compound , showed promising in vitro antimicrobial activity against different bacterial and fungal strains.

Fluorescence Properties

The work by Sahu et al. (2014) on thieno[3,2-c]pyrans, related to the specified compound, shows these derivatives exhibit substituent dependent fluorescence. This property could have applications in materials science and sensor technology.

X-Ray Crystallography

Sharma et al. (2015) conducted studies involving the crystal structure determination of similar carbonitrile compounds. Their research provides valuable insights into the molecular structure, which can be critical for understanding the compound's properties and potential applications.

properties

IUPAC Name

5-oxo-2-pyrrol-1-yl-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c19-11-12-16(15-7-4-10-23-15)17-13(21)5-3-6-14(17)22-18(12)20-8-1-2-9-20/h1-2,4,7-10,16H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEDOLFTTWNNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N3C=CC=C3)C#N)C4=CC=CS4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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